(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H22BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
Esterification: The tert-butyl ester is formed through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group or the pyrrolidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl 2-(2-iodophenyl)pyrrolidine-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. The bromine atom’s size and reactivity can influence the compound’s overall properties, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C15H20BrNO2 |
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Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
RNZCQSVBUGGMJB-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
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